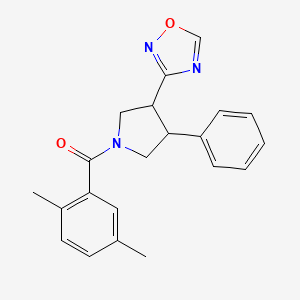

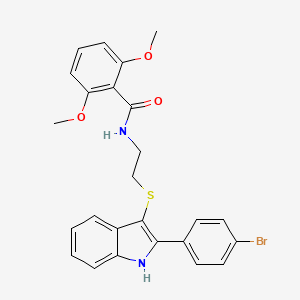

(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(2,5-dimethylphenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(2,5-dimethylphenyl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Photochemical Behavior

The photochemical behavior of 1,2,4-oxadiazole derivatives has been studied, revealing that upon irradiation, some derivatives undergo a ring photoisomerization to 1,3,4-oxadiazoles through a potential ‘ring contraction–ring expansion’ route. This highlights the importance of oxadiazole derivatives in photochemical applications and their potential utility in designing photoresponsive materials (Buscemi et al., 1988).

Crystal Packing

Research on the crystal packing of 1,2,4-oxadiazole derivatives has provided insights into the role of non-covalent interactions in their supramolecular architectures. These interactions, including lone pair-π interactions and halogen bonding, significantly influence the crystal packing of these compounds, which is crucial for understanding their solid-state properties and applications in materials science (Sharma et al., 2019).

Synthetic Routes

New synthetic routes to oxadiazole derivatives have been explored, demonstrating the versatility and reactivity of these compounds. For example, treating benzylcyanide with nitric oxide leads to the formation of 3-oxo-4-phenyl-5-amino-1,2,3-oxadiazole, a derivative that showcases the adaptability of oxadiazole chemistry for synthesizing novel compounds with potential applications in drug development and materials science (Bohle & Perepichka, 2009).

Antiproliferative Activity

The antiproliferative activities of certain oxadiazole derivatives have been evaluated, showing significant potential against various human cancer cell lines. This suggests that oxadiazole derivatives could serve as a basis for developing new anticancer agents, highlighting their importance in medicinal chemistry (Guan et al., 2015).

Material Science Applications

Oxadiazole derivatives have been incorporated into polymers to create materials with remarkable thermal stability and adsorption properties. These polymers demonstrate potential for applications in environmental remediation, such as the removal of heavy metal ions from aqueous solutions, and in the development of high-performance materials with specific electronic or optical properties (Mansoori & Ghanbari, 2015).

Propiedades

IUPAC Name |

(2,5-dimethylphenyl)-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2/c1-14-8-9-15(2)17(10-14)21(25)24-11-18(16-6-4-3-5-7-16)19(12-24)20-22-13-26-23-20/h3-10,13,18-19H,11-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHWOSIXQZHQBHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(2,5-dimethylphenyl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]carbamate](/img/structure/B2389815.png)

![10-Azadispiro[2.1.35.23]decan-9-one](/img/structure/B2389816.png)

![2,4-dichloro-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2389817.png)

![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide](/img/structure/B2389818.png)

![2-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B2389819.png)

![N-([2,2'-bifuran]-5-ylmethyl)thiophene-2-carboxamide](/img/structure/B2389825.png)

![(Z)-2-Cyano-3-[[4-(2,5-diethylphenyl)-1,3-thiazol-2-yl]amino]but-2-enamide](/img/structure/B2389836.png)